molecular formula C12H6F3N3O3 B5603232 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B5603232
M. Wt: 297.19 g/mol
InChI Key: ITHWFZPGLQKBTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Techniques : The synthesis of compounds related to 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves a multi-step process. It often starts with the condensation of simpler molecules like ethyl 5-amino-1H-pyrazole-4-carboxylate, followed by cyclisation with other compounds like trifluoroacetic anhydride, and further reactions to add the desired substituents (Jismy et al., 2020).

  • Regioselective Synthesis : The synthesis can be regioselective, allowing for specific substitutions at certain positions on the pyrazolo[1,5-a]pyrimidine ring (Chebanov et al., 2012).

Molecular Structure Analysis

  • Crystal Structure : The crystal structure of related compounds shows distinct molecular arrangements, with dihedral angles influencing the overall structure. This can be critical in determining the compound's interaction with various biological targets (Liu et al., 2016).

Chemical Reactions and Properties

  • Chemical Reactivity : These compounds can undergo various chemical reactions, including condensations, substitutions, and cyclizations, leading to a diverse range of derivatives. This versatility is key to their utility in various applications (Wen et al., 2005).

Physical Properties Analysis

  • Optical Properties : These compounds often have interesting optical properties, such as fluorescence, which can be influenced by substituents and environmental factors. This makes them potentially useful in various sensing and imaging applications (Stefanello et al., 2022).

Chemical Properties Analysis

  • NMR Spectroscopy : NMR spectroscopy can provide detailed information about the chemical structure of these compounds, including the nature of substituents and their positions on the pyrazolo[1,5-a]pyrimidine ring (Emelina et al., 2001).

Future Directions

The future directions for “5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” and similar compounds could involve further exploration of their therapeutic potential. Pyrazolo[1,5-a]pyrimidines have shown promise as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors . This suggests a wide range of potential applications in medicine.

properties

IUPAC Name

5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3O3/c13-12(14,15)9-4-7(8-2-1-3-21-8)17-10-6(11(19)20)5-16-18(9)10/h1-5H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHWFZPGLQKBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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